molecular formula C7H7F3N2O3S B1403388 4-Amino-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1261724-58-6

4-Amino-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B1403388
CAS No.: 1261724-58-6
M. Wt: 256.2 g/mol
InChI Key: KJKDPJKTJPVZLY-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C7H7F3N2O3S and a molecular weight of 256.2 g/mol This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-amino-2-nitrobenzenesulfonamide with trifluoromethoxybenzene under specific conditions to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzenesulfonamide derivatives, while reduction of the nitro group can regenerate the amino compound .

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzenesulfonamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Amino-2-(methoxy)benzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group.

    4-Amino-2-(chloro)benzenesulfonamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

4-Amino-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-amino-2-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-3-4(11)1-2-6(5)16(12,13)14/h1-3H,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKDPJKTJPVZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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